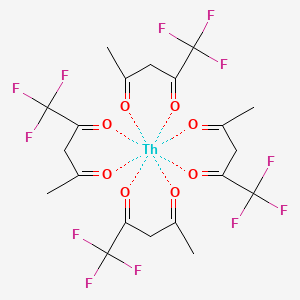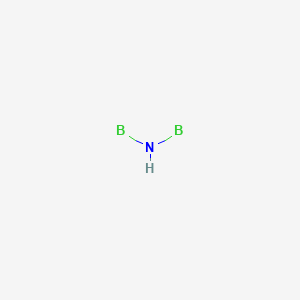
Diborazane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diborazane is a chemical compound with the formula ( \text{R}_3\text{N-BH}_2\text{-NR}_2\text{-BH}_3 ), where R can be an alkyl group or hydrogen. It is often implicated as a key intermediate in the dehydrocoupling and dehydrogenation of amine-boranes to form oligo- and polyaminoboranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diborazane can be synthesized through various methods. One common approach involves the reaction of amine-boranes under thermal or catalytic conditions. For example, the reaction of trimethylamine-borane with dimethylamine-borane under thermal conditions leads to the formation of this compound . Another method involves the use of oligomeric aminoborane precursors for the chemical vapor deposition growth of hexagonal boron nitride films .
Industrial Production Methods: Industrial production of this compound typically involves the reduction of boron halides. For instance, the reduction of boron trifluoride with lithium hydride in the presence of ether results in the formation of this compound . Another method involves the reaction of phosphoric acid with magnesium boride to produce a mixture of boranes, which upon heating, yields this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Diborazane undergoes various chemical reactions, including:
Dehydrocoupling/Dehydrogenation: This reaction involves the removal of hydrogen to form oligo- and polyaminoboranes.
Redistribution: Under thermal or catalytic conditions, this compound can undergo redistribution to form different boron-nitrogen compounds.
Common Reagents and Conditions:
Catalysts: Iridium-based catalysts are commonly used for the dehydrocoupling of this compound.
Thermal Conditions: Heating this compound to specific temperatures can induce dehydrogenation and redistribution reactions.
Major Products:
Polyaminoboranes: These are formed through the dehydrocoupling of this compound.
Oligoaminoboranes: These are intermediate products formed during the dehydrogenation process.
Wissenschaftliche Forschungsanwendungen
Diborazane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diborazane involves its ability to undergo dehydrocoupling and dehydrogenation reactions. These reactions are typically catalyzed by transition metals such as iridium. The process involves the removal of hydrogen atoms, leading to the formation of boron-nitrogen bonds and the production of polyaminoboranes . The molecular targets and pathways involved in these reactions are primarily the boron and nitrogen atoms within the this compound molecule .
Vergleich Mit ähnlichen Verbindungen
Amine-Boranes: These compounds, such as trimethylamine-borane, are similar to diborazane and are often used as precursors in its synthesis.
Polyaminoboranes: These are the products of this compound dehydrocoupling and share similar structural features.
Uniqueness: this compound is unique due to its ability to undergo both thermal and catalytic dehydrocoupling reactions, leading to the formation of valuable boron-nitrogen compounds.
Eigenschaften
CAS-Nummer |
18447-54-6 |
|---|---|
Molekularformel |
B2HN |
Molekulargewicht |
36.64 g/mol |
InChI |
InChI=1S/B2HN/c1-3-2/h3H |
InChI-Schlüssel |
KSCNHKPMMKUPLO-UHFFFAOYSA-N |
Kanonische SMILES |
[B]N[B] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


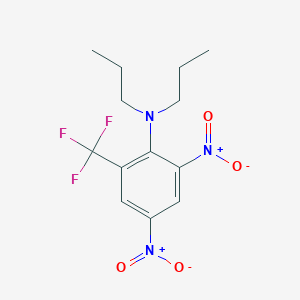
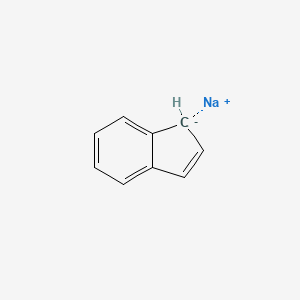
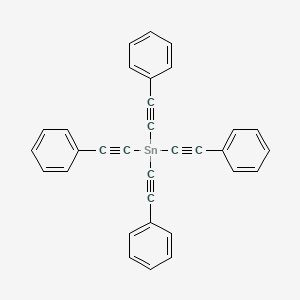
![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
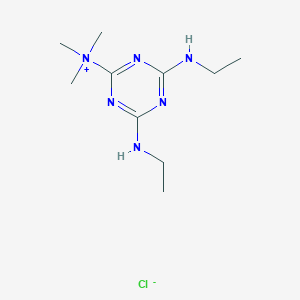
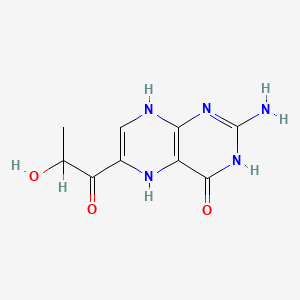
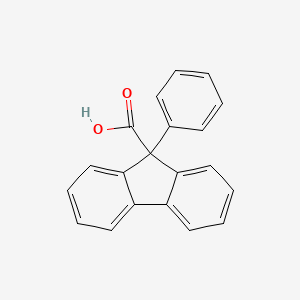
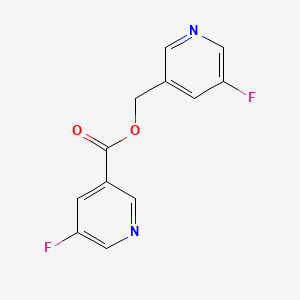

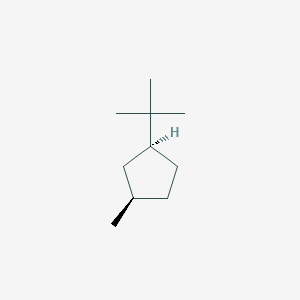

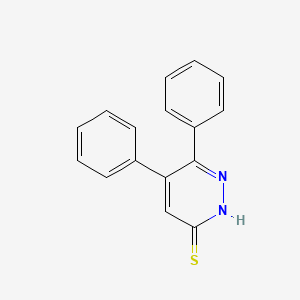
![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
